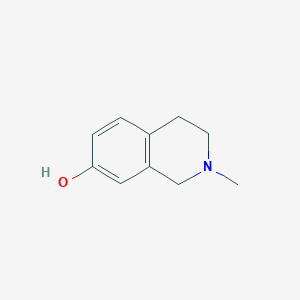

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

説明

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a member of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered attention in medicinal chemistry due to their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of acidic conditions to form the tetrahydroisoquinoline core . For instance, phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C can yield tetrahydroisoquinoline derivatives .

Industrial Production Methods: Industrial production methods often involve optimizing the Pictet-Spengler reaction for higher yields and purity. This can include the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency .

化学反応の分析

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes oxidation to form aromatic quinoline derivatives. Common reagents and conditions include:

Mechanistic Insight :

Oxidation typically proceeds via electron abstraction from the nitrogen atom, followed by dehydrogenation of the saturated ring. The hydroxyl group at position 7 stabilizes intermediates through resonance.

Reduction Reactions

Reductive modifications target the tetrahydroisoquinoline backbone or functional groups:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol, 50°C | 2-Methyl-1,2,3,4,5,6,7,8-octahydroisoquinolin-7-ol | 85% | |

| NaBH₄ | Methanol, RT | 7-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | 72% |

Applications :

Catalytic hydrogenation preserves the hydroxyl group while saturating the heterocyclic ring, enabling access to fully reduced analogs for biological studies.

Substitution Reactions

Electrophilic substitution occurs at the hydroxyl group or the aromatic ring:

Aromatic Electrophilic Substitution

| Reagent | Position | Product | Conditions | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C8 | 7-Hydroxy-8-nitro-2-methyl-1,2,3,4-tetrahydroisoquinoline | 0–5°C, 2 h | |

| Br₂/FeBr₃ | C5 | 5-Bromo-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | RT, 1 h |

Nucleophilic Substitution

| Reagent | Site | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | N2 | 2,7-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-ol | 68% | |

| Acetyl chloride | O7 | 7-Acetoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | 90% |

Key Note : Steric hindrance from the methyl group at C2 directs substitution to the para position (C5/C8) of the hydroxyl group .

Cyclization and Ring Expansion

The compound participates in cycloaddition and annulation reactions:

Example :

Reaction with glutaric anhydride forms a six-membered lactam ring fused to the tetrahydroisoquinoline core via a 6-exo-trig cyclization .

Functional Group Interconversion

The hydroxyl group undergoes derivatization:

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃ | 7-Alkoxy-2-methyl-THIQ | Ether prodrug synthesis | |

| Sulfonation | SO₃·Pyridine | 7-Sulfo-2-methyl-THIQ | Water-soluble derivatives |

Comparative Reactivity with Analogues

The methyl and hydroxyl groups confer distinct reactivity compared to other THIQs:

Mechanistic Studies

-

Oxidation Pathways : DFT calculations reveal that the hydroxyl group lowers the activation energy for dehydrogenation by stabilizing transition states through hydrogen bonding .

-

Substitution Selectivity : Steric maps indicate that the methyl group at C2 shields the ortho positions (C1/C3), favoring para-directed reactions.

科学的研究の応用

Chemical Applications

Building Block for Synthesis

- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that are essential in the development of pharmaceuticals and other chemical products.

Synthetic Methods

- Common synthetic routes include the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions. Recent advancements have introduced microwave-assisted synthesis and solvent-free conditions to enhance yield and purity .

Biological Applications

Neuroprotective Properties

- Research highlights the neuroprotective effects of this compound. A study on C57BL/6J mice demonstrated that chronic administration reduced the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra, indicating potential utility in treating neurodegenerative diseases such as Parkinson's disease. The compound appears to influence dopaminergic neuron survival and function .

Antiviral Activity

- Novel derivatives based on the tetrahydroisoquinoline structure have shown significant antiviral activity against SARS-CoV-2. For instance, one compound demonstrated an effective concentration (EC50) of 3.15 μM with a selective index exceeding 63.49 in Vero E6 cells. This suggests that modifications of the tetrahydroisoquinoline scaffold can lead to potent antiviral agents .

Medicinal Chemistry Insights

Therapeutic Potential

- The compound is being investigated for its role in enzyme inhibition and receptor binding. Its interaction with neurotransmitter receptors may modulate their activity, influencing neurological pathways. Additionally, its anti-infective properties are being explored further for potential applications in treating various infections .

Structural Activity Relationship (SAR) Studies

- Understanding the SAR is vital for optimizing the biological activity of tetrahydroisoquinoline derivatives. Studies have shown that specific substitutions on the isoquinoline core can enhance therapeutic effects against pathogens and neurodegenerative disorders .

Industrial Applications

Pharmaceutical Development

- The compound is utilized in pharmaceutical development due to its diverse biological activities. Its ability to act as a precursor for various drug formulations makes it a valuable asset in medicinal chemistry .

Agrochemical Uses

- Beyond pharmaceuticals, this compound has potential applications in agrochemicals. Its biological properties could be leveraged to develop new pesticides or herbicides that are more effective and environmentally friendly.

Table 1: Comparison of Biological Activities

| Compound | EC50 (μM) | Selective Index | Biological Activity |

|---|---|---|---|

| This compound | 3.15 | >63.49 | Antiviral against SARS-CoV-2 |

| Neuroprotective derivative | TBD | TBD | Neuroprotective effects |

Table 2: Synthetic Methods Overview

| Method | Description | Yield Improvement Techniques |

|---|---|---|

| Pictet-Spengler Reaction | Reaction of phenylethylamine with aldehydes | Microwave-assisted synthesis |

| Solvent-Free Conditions | Reaction performed without solvents | Enhances reaction efficiency |

作用機序

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways .

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline: Shares the core structure but lacks the methyl and hydroxyl groups.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups at positions 6 and 7 instead of hydroxyl.

Guattegaumerine: Another isoquinoline alkaloid with different substituents.

Uniqueness: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

生物活性

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (2-MTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This article explores the biological activity of 2-MTIQ, focusing on its neuroprotective effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-MTIQ is , with a molecular weight of approximately 149.22 g/mol. The structure features a tetrahydroisoquinoline core, which is significant for its biological interactions.

Neuroprotective Effects

Research has demonstrated that 2-MTIQ exhibits neuroprotective properties. A study involving chronic administration to C57BL/6J mice showed that 2-MTIQ reduced the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra, indicating potential implications in neurodegenerative diseases such as Parkinson's disease . The compound appears to influence dopaminergic neuron survival and function, suggesting its utility in treating conditions characterized by dopaminergic dysfunction.

The mechanism underlying the neuroprotective effects of 2-MTIQ may involve modulation of neurotransmitter systems and interaction with specific receptors. For instance, it has been suggested that THIQ derivatives can act on NMDA receptors, specifically the NR2B subtype, which is associated with neuroprotection and synaptic plasticity .

Comparative Biological Activity

The following table summarizes the biological activities of various THIQ derivatives compared to 2-MTIQ:

Study on Neuroprotection

A significant study published in Brain Research investigated the effects of 2-MTIQ on cultured rat mesencephalic neurons exposed to neurotoxins. The results indicated that treatment with 2-MTIQ significantly reduced neuronal death and preserved dopaminergic neuron integrity. This suggests that 2-MTIQ may have therapeutic potential in preventing neurodegeneration associated with Parkinson's disease .

Pharmacological Insights

In another study focusing on the pharmacological profile of THIQ compounds, it was found that 2-MTIQ can selectively influence neurotransmitter systems involved in mood regulation and cognitive function. This highlights its potential as a candidate for developing treatments for mood disorders and cognitive decline .

Future Directions

Ongoing research is essential to fully elucidate the range of biological activities exhibited by 2-MTIQ and its analogs. Investigations into its pharmacokinetics, optimal dosing strategies, and long-term effects are critical for advancing its therapeutic application.

特性

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSNCXKJBYAIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301377 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88493-58-7 | |

| Record name | 88493-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of compounds containing the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol moiety, like Ro04-5595, contribute to their interaction with the NR2B receptor?

A1: While the provided research focuses on the development and characterization of [11C]Ro04-5595 as a PET radiotracer, it doesn't delve into the specific binding interactions of the compound with the NR2B receptor. [] Further research, including molecular docking studies and analysis of structure-activity relationships, would be needed to elucidate the precise binding mode and the contribution of the this compound moiety to the interaction.

Q2: The research highlights the potential of [11C]Ro04-5595 for PET imaging of NR2B receptors in vivo. What are the advantages of using a PET radiotracer based on the this compound scaffold for studying NR2B distribution in the brain?

A2: The research demonstrates that [11C]Ro04-5595 exhibits favorable characteristics for PET imaging, including good brain uptake, a suitable pharmacokinetic profile with rapid washout, and high selectivity for NR2B receptors. [] These properties make it a valuable tool for studying the distribution and density of NR2B receptors in the brain, potentially leading to a better understanding of their role in various neurological processes and diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。